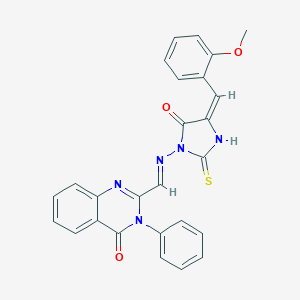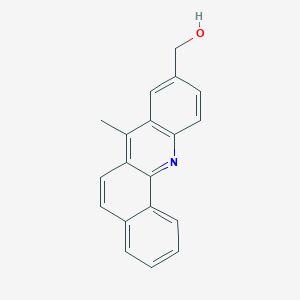
9-Hydroxymethyl-7-methylbenz(c)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxymethyl-7-methylbenz(c)acridine (HMA) is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. HMA belongs to the benz(acridine) family of compounds, which are known for their ability to intercalate DNA and inhibit topoisomerase activity. HMA has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been widely investigated.
Mécanisme D'action
9-Hydroxymethyl-7-methylbenz(c)acridine is believed to exert its anticancer effects by intercalating into DNA and inhibiting topoisomerase activity. Topoisomerases are enzymes that are involved in the unwinding and rewinding of DNA during DNA replication and transcription. Inhibition of topoisomerase activity can lead to DNA damage and cell death. 9-Hydroxymethyl-7-methylbenz(c)acridine has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. Inhibition of HDACs can lead to changes in gene expression that may contribute to 9-Hydroxymethyl-7-methylbenz(c)acridine's anticancer effects.
Effets Biochimiques Et Physiologiques
9-Hydroxymethyl-7-methylbenz(c)acridine has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to induce autophagy (the degradation of cellular components). These effects may contribute to 9-Hydroxymethyl-7-methylbenz(c)acridine's ability to inhibit cancer cell growth and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 9-Hydroxymethyl-7-methylbenz(c)acridine is its selectivity for cancer cells, which may reduce the risk of toxicity to normal cells. However, 9-Hydroxymethyl-7-methylbenz(c)acridine has also been shown to have limited solubility in aqueous solutions, which may limit its use in certain experimental settings. In addition, 9-Hydroxymethyl-7-methylbenz(c)acridine has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential directions for future research on 9-Hydroxymethyl-7-methylbenz(c)acridine. One area of interest is the development of more efficient synthesis methods for 9-Hydroxymethyl-7-methylbenz(c)acridine and related compounds. Another area of interest is the investigation of 9-Hydroxymethyl-7-methylbenz(c)acridine's potential use in combination with other anticancer agents, such as chemotherapy drugs or immunotherapy agents. Finally, further preclinical studies are needed to evaluate the safety and efficacy of 9-Hydroxymethyl-7-methylbenz(c)acridine in animal models, with the ultimate goal of advancing 9-Hydroxymethyl-7-methylbenz(c)acridine to clinical trials in humans.
Méthodes De Synthèse
9-Hydroxymethyl-7-methylbenz(c)acridine can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedländer synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a heterocyclic ring system. The Friedländer synthesis, on the other hand, involves the condensation of an aromatic aldehyde with a primary amine to form a quinoline ring system. Both methods have been used to synthesize 9-Hydroxymethyl-7-methylbenz(c)acridine, with varying degrees of success.
Applications De Recherche Scientifique
9-Hydroxymethyl-7-methylbenz(c)acridine has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. 9-Hydroxymethyl-7-methylbenz(c)acridine has also been shown to induce apoptosis (programmed cell death) in cancer cells, while having little or no effect on normal cells. These findings suggest that 9-Hydroxymethyl-7-methylbenz(c)acridine may have selective cytotoxicity against cancer cells, making it a promising candidate for further development as an anticancer agent.
Propriétés
Numéro CAS |
160543-02-2 |
|---|---|
Nom du produit |
9-Hydroxymethyl-7-methylbenz(c)acridine |
Formule moléculaire |
C19H15NO |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
(7-methylnaphtho[1,2-b]quinolin-9-yl)methanol |
InChI |
InChI=1S/C19H15NO/c1-12-15-8-7-14-4-2-3-5-16(14)19(15)20-18-9-6-13(11-21)10-17(12)18/h2-10,21H,11H2,1H3 |
Clé InChI |
NHNNUFKPFVKFBH-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)CO |
SMILES canonique |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)CO |
Autres numéros CAS |
160543-02-2 |
Synonymes |
9-HYDROXYMETHYL-7-METHYLBENZ[C]ACRIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



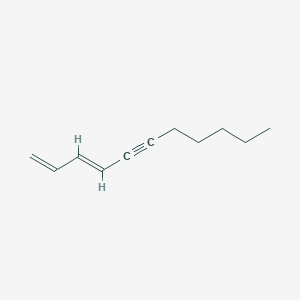
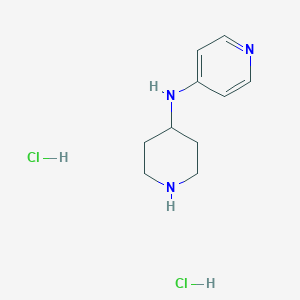
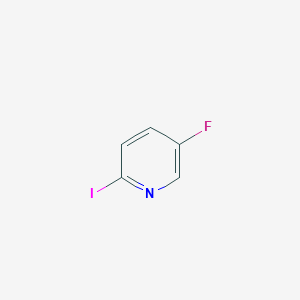
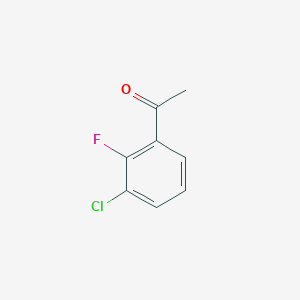
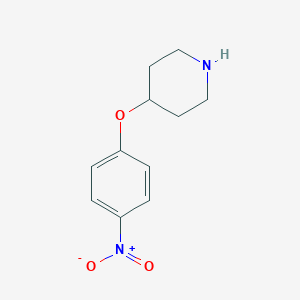
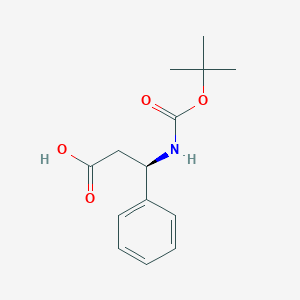
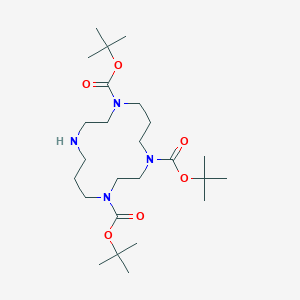
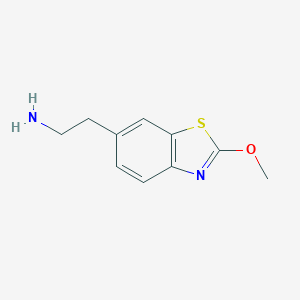
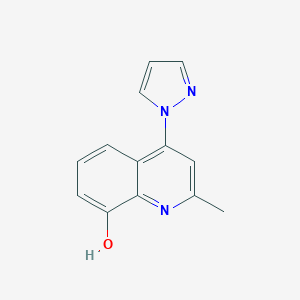
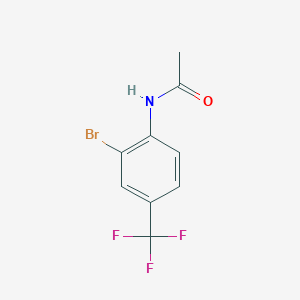
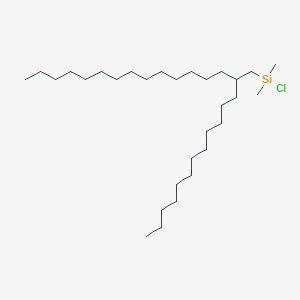
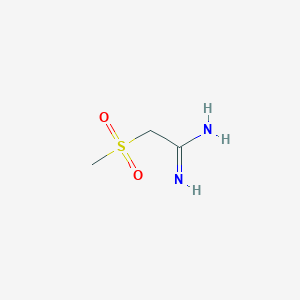
![2-[4-(Propan-2-yl)phenyl]oxirane](/img/structure/B64562.png)
